Hexadecyl 3-amino-2-butenoate
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Overview
Description
Hexadecyl 3-amino-2-butenoate is an organic compound with the molecular formula C20H39NO2 It is a derivative of butenoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and an amino group is attached to the second carbon of the butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 3-amino-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-butenoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 3-amino-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoate moiety to a single bond, resulting in hexadecyl 3-amino-butanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hexadecyl 3-amino-butanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexadecyl 3-amino-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexadecyl 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hexadecyl chain can interact with lipid membranes, affecting their structure and function. These interactions can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Comparison with Similar Compounds
Hexadecyl 3-amino-2-butenoate can be compared with other similar compounds, such as:
Hexadecyl 3-amino-butanoate: Lacks the double bond in the butenoate moiety.
Hexadecyl 3-amino-2-pentenoate: Has an additional carbon in the chain.
Hexadecyl 3-amino-2-butenoic acid: Contains a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
36490-12-7 |
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Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
hexadecyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)18-19(2)21/h18H,3-17,21H2,1-2H3 |
InChI Key |
WOLABOYSWAHDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
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